3-Chloro-2-fluoro-6-bromobenzonitrile

Description

Significance of Halogenated Aromatic Nitriles in Synthetic Chemistry and Material Science

The significance of halogenated aromatic nitriles stems from their versatile reactivity and inherent physicochemical properties. In synthetic chemistry, the nitrile group can be readily transformed into other valuable functional groups such as amines, carboxylic acids, and tetrazoles, making these compounds crucial intermediates in the synthesis of complex molecules. numberanalytics.comfiveable.me The presence of halogens (F, Cl, Br, I) on the aromatic ring provides specific sites for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. acs.org Furthermore, the position and nature of the halogen atoms can influence the electronic properties and reactivity of the benzonitrile (B105546) core. nih.gov

In the realm of materials science, aromatic nitriles are utilized in the development of advanced materials, including polymers, dyes, and pigments. numberanalytics.com The introduction of halogens can enhance properties such as thermal stability, flame retardancy, and electronic characteristics, making them suitable for applications in high-performance materials and organic electronics. The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction, is also increasingly being exploited in the design of supramolecular assemblies and crystalline materials.

Contextualization of 3-Chloro-2-fluoro-6-bromobenzonitrile within Contemporary Organic Synthesis

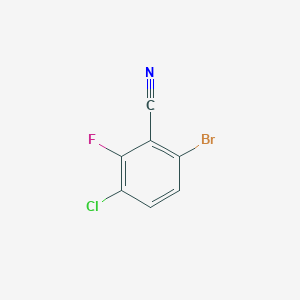

This compound (systematic IUPAC name: 6-Bromo-3-chloro-2-fluorobenzonitrile) is a polysubstituted aromatic nitrile that embodies the characteristics of this important class of compounds. Its structure, featuring three different halogen atoms and a nitrile group on a benzene (B151609) ring, presents a unique combination of reactive sites and electronic properties. This specific arrangement of substituents makes it a potentially valuable intermediate in the synthesis of highly functionalized molecules.

The presence of bromine, chlorine, and fluorine atoms offers differential reactivity, allowing for selective chemical transformations. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, which in turn is more reactive than the carbon-fluorine bond. This hierarchy of reactivity allows for a stepwise and controlled functionalization of the aromatic ring. The ortho-fluoro substituent can also influence the reactivity of adjacent C-H bonds, a phenomenon that is increasingly being explored in C-H functionalization reactions. acs.org While specific, high-profile applications of this compound are not yet widely documented in mainstream literature, its structural features position it as a promising building block for the discovery of new pharmaceuticals and advanced materials.

Chemical and Physical Properties of 6-Bromo-3-chloro-2-fluorobenzonitrile

The fundamental properties of a chemical compound are crucial for its handling, application, and the prediction of its behavior in chemical reactions. Below is a table summarizing the key chemical and physical properties of 6-Bromo-3-chloro-2-fluorobenzonitrile.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-3-chloro-2-fluorobenzonitrile | N/A |

| CAS Number | 1779124-51-4 | synquestlabs.com |

| Molecular Formula | C₇H₂BrClFN | synquestlabs.com |

| Molecular Weight | 234.45 g/mol | synquestlabs.com |

| Appearance | Solid (Typical) | sigmaaldrich.com |

Synthesis and Manufacturing Processes

The synthesis of polysubstituted benzonitriles like 6-Bromo-3-chloro-2-fluorobenzonitrile can be approached through various strategic disconnections. While specific literature detailing the exact synthesis of this compound is scarce, plausible synthetic routes can be inferred from established methodologies for preparing similar halogenated aromatic nitriles.

A common strategy involves the late-stage introduction of the nitrile group to a pre-functionalized benzene ring. One of the most classical methods for synthesizing aromatic nitriles is the Sandmeyer reaction. chemicalbook.com This would involve the diazotization of a corresponding aniline (B41778) precursor, such as 2-bromo-5-chloro-4-fluoroaniline, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Alternatively, the synthesis could commence from a precursor already containing the nitrile group, with the halogens being introduced sequentially. The selective introduction of different halogens at specific positions on the benzonitrile core would rely on the directing effects of the existing substituents and the choice of halogenating agents. For instance, direct bromination of a chloro-fluorobenzonitrile could be a potential step. googleapis.com

Another viable approach is the dehydration of a corresponding benzamide. The synthesis of benzamides can be achieved from the corresponding carboxylic acids. sciencemadness.org Therefore, a potential route could involve the synthesis of 6-bromo-3-chloro-2-fluorobenzoic acid, its conversion to the corresponding amide, and subsequent dehydration to yield the target benzonitrile.

Chemical Reactivity and Transformation

The reactivity of 6-Bromo-3-chloro-2-fluorobenzonitrile is dictated by the interplay of its functional groups. The presence of three distinct halogen atoms offers a platform for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is the most susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), making it the preferred site for reactions like Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at the 6-position.

The carbon-chlorine bond is less reactive than the C-Br bond but can be activated under more forcing reaction conditions or with specific catalyst systems. The carbon-fluorine bond is generally the most robust and least reactive in cross-coupling reactions, often remaining intact during the functionalization of the other halogen sites.

The nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. The nitrile group also influences the electronic nature of the aromatic ring, making it electron-deficient and thus affecting its susceptibility to nucleophilic aromatic substitution, although the high degree of substitution on this particular molecule might render such reactions challenging. The ortho-fluoro substituent can exert a significant electronic and steric influence on the reactivity of the nitrile group and the adjacent C-H bond. acs.org

Applications in Research and Development

While specific, commercialized applications of 6-Bromo-3-chloro-2-fluorobenzonitrile are not prominently reported, its structural motifs are highly relevant in the fields of medicinal chemistry and materials science.

Potential as an Intermediate in Medicinal Chemistry

Halogenated aromatic scaffolds are ubiquitous in drug discovery. The introduction of halogens can modulate a drug's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. The nitrile group is also a recognized pharmacophore, capable of acting as a hydrogen bond acceptor and serving as a bioisostere for other functional groups. prepchem.com

Polysubstituted benzonitriles are key intermediates in the synthesis of various biologically active compounds, including those with potential antitumor activity. acs.org The specific substitution pattern of 6-Bromo-3-chloro-2-fluorobenzonitrile could be leveraged to synthesize novel drug candidates where the precise positioning of the halogens and other functionalities is crucial for target engagement. The ability to selectively functionalize the different halogen positions makes this compound a versatile starting point for creating libraries of new chemical entities for biological screening.

Prospective Uses in Material Science

In materials science, the properties of organic materials are intimately linked to their molecular structure. Aromatic nitriles are precursors to a variety of functional materials. numberanalytics.com The high polarity of the nitrile group and the potential for halogen bonding from the chloro and bromo substituents could be exploited in the design of liquid crystals or other ordered materials.

Furthermore, the incorporation of multiple halogen atoms can enhance the thermal stability and flame-retardant properties of polymers derived from or incorporating this molecule. The electron-deficient nature of the aromatic ring could also make it a candidate for use in n-type organic semiconductors, which are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The functionalization of the bromo and chloro positions could be used to tune the electronic properties and solid-state packing of such materials.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZBMSOXIOOFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275807 | |

| Record name | Benzonitrile, 6-bromo-3-chloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779124-51-4 | |

| Record name | Benzonitrile, 6-bromo-3-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779124-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 6-bromo-3-chloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Chloro 2 Fluoro 6 Bromobenzonitrile

Reactivity of Halogen Substituents in Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the aromatic ring in 3-Chloro-2-fluoro-6-bromobenzonitrile is significantly influenced by the electronic effects of its substituents. The halogens (F, Cl, Br) and the nitrile group (-CN) collectively modulate the electron density of the ring, thereby affecting its susceptibility to both electrophilic and nucleophilic attack.

In the context of electrophilic aromatic substitution, halogen atoms are generally considered deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. In this compound, the cumulative deactivating effect of three halogens and a nitrile group makes electrophilic aromatic substitution challenging under standard conditions.

Conversely, for nucleophilic aromatic substitution (SNA), the presence of strong electron-withdrawing groups is activating. The nitrile group, being a powerful electron-withdrawing substituent, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The halogen atoms, particularly fluorine and chlorine, further enhance this effect. Nucleophilic aromatic substitution reactions are generally favored on aryl halides that possess electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged Meisenheimer intermediate through resonance. nih.govlibretexts.org

The general order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov

The differential reactivity of the halogen substituents in this compound allows for selective functionalization through nucleophilic aromatic substitution. Given the leaving group ability (F > Cl > Br), the fluorine atom is the most likely to be displaced by a nucleophile under typical SNAr conditions. The bromine atom, being the best leaving group among halogens in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offers another site for selective functionalization. nih.govresearchgate.net

Metal-catalyzed halogen exchange reactions can also be employed to selectively replace one halogen with another, thereby modifying the reactivity of the substrate for subsequent transformations. frontiersin.orgucl.ac.ukmdma.ch For instance, a bromine atom can be exchanged for an iodine atom to facilitate certain cross-coupling reactions.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Leaving Group | Activating Group(s) (Ortho/Para) | Predicted Feasibility |

| C2 | Fluorine | Nitrile (ortho) | Highly Favorable |

| C6 | Bromine | Nitrile (para) | Favorable |

| C3 | Chlorine | Nitrile (meta) | Less Favorable |

This table is illustrative and based on established principles of nucleophilic aromatic substitution. Actual reactivity may vary depending on reaction conditions.

Reactions of the Nitrile Functionality

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functional groups, most notably carboxylic acids, amides, and amines.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. youtube.comyoutube.com The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions. youtube.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. Subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate that, after protonation, gives an imidic acid and then the amide. youtube.com Stronger heating in the presence of excess base will drive the hydrolysis of the amide to the carboxylate salt, which upon acidification yields the carboxylic acid.

Table 2: Illustrative Conditions for the Hydrolysis of a Halogenated Benzonitrile (B105546)

| Reaction | Reagents and Conditions | Product |

| To Carboxylic Acid | 1. NaOH (aq), heat 2. H3O+ | 3-Chloro-2-fluoro-6-bromobenzoic acid |

| To Amide | H2SO4 (conc.), gentle warming | 3-Chloro-2-fluoro-6-bromobenzamide |

This table presents typical, hypothetical conditions for the transformation of a substituted benzonitrile.

Microbial hydrolysis using nitrile hydratase and amidase enzymes from organisms like Brevibacterium sp. can also be employed for the conversion of nitriles to carboxylic acids, sometimes with high enantioselectivity for prochiral substrates. nih.gov

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Reduction with LiAlH4: This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or rhodium. google.comthieme-connect.de The conditions can often be tuned to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. google.com

Other Reducing Agents: Diisopropylaminoborane in the presence of catalytic lithium borohydride (B1222165) has been shown to be effective for the reduction of various aromatic nitriles, with electron-withdrawing groups on the aromatic ring generally accelerating the reaction. nih.govorganic-chemistry.org

Table 3: Illustrative Conditions for the Reduction of a Halogenated Benzonitrile

| Reagents and Conditions | Product |

| 1. LiAlH4 in THF 2. H2O | (3-Chloro-2-fluoro-6-bromophenyl)methanamine |

| H2, Raney Ni, NH3 (to suppress secondary amine formation) | (3-Chloro-2-fluoro-6-bromophenyl)methanamine |

This table presents typical, hypothetical conditions for the transformation of a substituted benzonitrile.

Mechanistic Investigations of Key Reactions

The most probable mechanism for nucleophilic aromatic substitution on this compound is the SNAr mechanism . This two-step process involves:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the site of attack, and is further stabilized by the electron-withdrawing nitrile group. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the halide ion. The rate of this step is influenced by the stability of the leaving group.

The hydrolysis of the nitrile group proceeds via nucleophilic attack on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the intermediate amide, as detailed in section 3.2.1. The reduction of the nitrile to a primary amine with a hydride reagent like LiAlH4 involves two successive additions of a hydride ion to the carbon-nitrogen triple bond.

Kinetic Studies of Transformation Processes

No kinetic studies detailing the rates of transformation processes for this compound have been found in the public domain. Kinetic studies are crucial for quantifying the reactivity of a compound and for optimizing reaction conditions.

General kinetic data exists for nucleophilic substitution reactions of various haloalkanes and some aromatic systems. savemyexams.comlibretexts.orglibretexts.org These studies establish that the rate of substitution is influenced by factors such as the nature of the leaving group (with iodide generally being a better leaving group than bromide, which is better than chloride and fluoride), the strength of the nucleophile, and the solvent. savemyexams.com Databases compiling kinetic data for gas-phase atmospheric reactions of organic compounds also exist, but are unlikely to contain specific entries for a complex, synthetic molecule like this compound. copernicus.org

For related classes of compounds, such as polyfluoroarenes, the kinetics of SNAr reactions have been investigated, demonstrating the feasibility of such transformations. mdpi.com However, the interplay of three different halogens (chloro, fluoro, and bromo) on the benzonitrile ring would lead to complex reactivity patterns that cannot be accurately predicted without specific experimental kinetic data.

Table 2: Hypothetical Data Table for Kinetic Analysis of a Reaction of this compound This table is for illustrative purposes only, as no specific data is available.

| Reaction | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium methoxide | Methanol | 25 | Data not available |

Spectroscopic and Structural Elucidation of 3 Chloro 2 Fluoro 6 Bromobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-Chloro-2-fluoro-6-bromobenzonitrile is expected to be relatively simple, showing signals only for the two protons on the aromatic ring. These protons, located at positions 4 and 5, are adjacent to each other and will exhibit spin-spin coupling.

The proton at position 5 (H-5) is flanked by a proton and a bromine atom, while the proton at position 4 (H-4) is situated between a proton and the chloro substituent. Due to their differing electronic environments, they are chemically non-equivalent. They will split each other's signals, resulting in a pair of doublets. The coupling constant for ortho-protons (³JHH) on a benzene (B151609) ring is typically in the range of 7-9 Hz. The electron-withdrawing nature of the nitrile, chloro, fluoro, and bromo groups will shift these proton signals downfield, likely appearing in the 7.5-8.0 ppm range.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.5 - 8.0 | Doublet (d) | ~7-9 (³JHH) |

| H-5 | 7.5 - 8.0 | Doublet (d) | ~7-9 (³JHH) |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will display a total of seven distinct signals, corresponding to the six unique carbons of the benzene ring and the single carbon of the nitrile functional group.

The chemical shifts are influenced by the electronegativity and position of the substituents. The carbon atom bonded to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF). Other carbons may also show smaller two- or three-bond couplings to fluorine. The carbon atoms directly attached to the halogens (C-2, C-3, C-6) and the nitrile group (C-1) are quaternary, and their signals are often of lower intensity compared to the protonated carbons (C-4, C-5). youtube.com The nitrile carbon itself typically resonates in the 115-125 ppm region. youtube.com The effects of the halogen substituents on the chemical shifts of the aromatic carbons can be complex. rsc.org

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Notes |

| C-1 | 110 - 125 | Singlet or Doublet (small J) | Quaternary carbon, attached to CN group. |

| C-2 | 150 - 165 | Doublet (large ¹JCF) | Quaternary carbon, attached to Fluorine. |

| C-3 | 120 - 135 | Doublet (small ²JCF) | Quaternary carbon, attached to Chlorine. |

| C-4 | 130 - 140 | Doublet (small ³JCF) | Protonated carbon. |

| C-5 | 125 - 135 | Doublet (small ²JCF) | Protonated carbon. |

| C-6 | 115 - 130 | Singlet or Doublet (small J) | Quaternary carbon, attached to Bromine. |

| C≡N | 115 - 125 | Singlet or Triplet (small J) | Nitrile carbon, often has lower intensity. youtube.com |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorinated Aromatic Systems

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive analytical technique for this molecule. wikipedia.org The natural abundance of the ¹⁹F isotope is 100%, and it has a high gyromagnetic ratio, making it easy to detect. wikipedia.org

A single resonance is expected in the ¹⁹F NMR spectrum for the fluorine atom at the C-2 position. The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic environment and can span a wide range. nih.gov For fluoroaromatic compounds, shifts often fall between -60 and -172 ppm. researchgate.net The signal for the fluorine in this compound will likely be a doublet of doublets, arising from coupling to the adjacent proton (H-5, ³JHF) and the more distant proton (H-4, ⁴JHF).

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a robust analytical method used to determine the purity or concentration of a substance. emerypharma.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.comkoreascience.kr

For purity assessment, a known mass of this compound would be dissolved with a known mass of a high-purity internal standard in a suitable deuterated solvent. koreascience.kr By comparing the integrals of specific, non-overlapping signals from the analyte and the standard, the absolute purity of the analyte can be calculated with high precision and traceability to the International System of Units (SI). amazonaws.com

Furthermore, qNMR is an effective tool for reaction monitoring. rsc.org During the synthesis of this compound, NMR spectra can be acquired at various time points. magritek.com By tracking the decrease in signal intensity of a starting material and the corresponding increase in the signal intensity of the product, one can monitor the reaction's progress, determine kinetic parameters, and identify the optimal reaction endpoint. rsc.orgbeilstein-journals.org

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound will exhibit several characteristic absorption bands that confirm its structure. The most prominent and diagnostically useful peak is the nitrile (C≡N) stretching vibration. For aromatic nitriles, this appears as a sharp, intense band in the 2220-2240 cm⁻¹ region; its position is at a lower frequency compared to saturated nitriles due to electronic conjugation with the aromatic ring. spectroscopyonline.comjove.com Other key vibrations include the aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching within the ring (typically 1450-1600 cm⁻¹), and strong absorptions corresponding to the carbon-halogen bonds. The C-F stretch gives a strong band in the 1000-1400 cm⁻¹ range, while C-Cl and C-Br stretches are found at lower wavenumbers, typically 600-800 cm⁻¹ and 500-600 cm⁻¹, respectively. researchgate.net

Interactive Data Table: Characteristic FT-IR Vibrational Modes

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Nitrile Stretch | C≡N | 2220 - 2240 | Strong, Sharp spectroscopyonline.com |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Weak |

| C-F Stretch | Ar-F | 1000 - 1400 | Strong |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong researchgate.net |

| C-Br Stretch | Ar-Br | 500 - 600 | Strong researchgate.net |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the structural elucidation of molecules like this compound. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering from vibrations that cause a change in the molecule's polarizability. For polyatomic molecules, this often means that vibrations which are weak or inactive in the IR spectrum can be strong and readily observed in the Raman spectrum, and vice versa. youtube.com

The vibrational modes of a molecule are determined by the motions of its constituent atoms. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org In the case of this compound (C₇H₂BrClFN), which has 14 atoms, a total of 36 normal modes of vibration are expected. libretexts.org

The Raman spectrum of this compound would be characterized by several key vibrational modes. These include:

Nitrile (C≡N) Stretching: This vibration typically appears as a strong, sharp band in the Raman spectrum, providing a clear diagnostic peak for the nitrile functional group.

Carbon-Halogen (C-X) Stretching: The C-F, C-Cl, and C-Br bonds will each have characteristic stretching vibrations. Their positions in the spectrum are influenced by the mass of the halogen atom and the bond strength.

Aromatic Ring Vibrations: The benzene ring exhibits several complex vibrational modes, including ring stretching ("breathing") modes and C-H bending modes, which are often sensitive to the substitution pattern. nih.gov

Analysis of related halogenated benzonitriles and general spectroscopic data allows for the prediction of characteristic Raman shifts. researchgate.net

Table 1: Expected Characteristic Vibrational Modes for this compound in Raman Spectroscopy

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Symmetric Stretch | 2220 - 2240 | Strong |

| Aromatic Ring | C-C Stretch (Breathing) | 990 - 1010 | Strong |

| Aromatic Ring | C-H In-plane Bend | 1000 - 1300 | Medium-Weak |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 | Medium |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or five decimal places. This allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₇H₂BrClFN. avantorsciences.com By comparing the experimentally measured exact mass to the theoretical mass calculated from the most abundant isotopes, HRMS can confirm the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. organic-chemistry.org

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.00000 | 7 | 84.00000 |

| Hydrogen | ¹H | 1.00783 | 2 | 2.01566 |

| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |

| Chlorine | ³⁵Cl | 34.96885 | 1 | 34.96885 |

| Fluorine | ¹⁹F | 18.99840 | 1 | 18.99840 |

| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |

| Total | 232.90432 |

Note: The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes results in a characteristic isotopic pattern in the mass spectrum, which further aids in confirming the presence of these elements.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Different ionization methods provide complementary data.

Electron Ionization (EI): EI is a high-energy ("hard") ionization technique that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum displays numerous fragment ions, providing a structural "fingerprint" of the compound. For this compound, the EI-MS would likely show the molecular ion (M⁺˙), but also significant peaks corresponding to the loss of halogen atoms (Br, Cl) and the nitrile group (CN). researchgate.net

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in little to no fragmentation. nih.govresearchgate.net It is particularly useful for confirming the molecular weight of a compound. In ESI-MS, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺), allowing for a clear determination of its molecular mass. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a mixture. nist.gov In this method, the sample is first injected into the gas chromatograph, where volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. The MS then generates a mass spectrum for each component, allowing for its positive identification by comparing the spectrum to known libraries or by analyzing its fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density within a single crystal. The analysis yields accurate measurements of bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation in the solid state. organic-chemistry.org

While this technique is highly powerful, its application requires that the compound can be grown into a suitable single crystal. A review of published scientific literature indicates that the specific single-crystal X-ray structure for this compound has not been reported.

Bond Lengths, Angles, and Dihedral Angles

Without an experimentally determined crystal structure, the precise bond lengths and angles for this compound cannot be listed. However, expected values can be inferred from crystallographic data of structurally similar aromatic and halogenated nitrile compounds. These values provide a reasonable approximation of the molecule's geometry.

Table 3: Typical Bond Lengths and Angles Expected for this compound

| Bond Type | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (in ring) | ~120 |

| C-H (aromatic) | ~1.08 | C-C-H | ~120 |

| C-Br | 1.88 - 1.92 | C-C-Br | ~120 |

| C-Cl | 1.72 - 1.76 | C-C-Cl | ~120 |

| C-F | 1.34 - 1.38 | C-C-F | ~120 |

| C-C≡N | 1.44 - 1.48 | C-C-C≡N | ~178-180 |

| C≡N | 1.14 - 1.16 |

Note: These are generalized values and actual experimental values may vary due to the electronic effects of the multiple halogen substituents and crystal packing forces.

Supramolecular Interactions and Crystal Packing

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published research on the specific supramolecular interactions and crystal packing of this compound. While the chemical identity of the compound is established and it is available from commercial suppliers, its solid-state architecture has not been publicly detailed in peer-reviewed journals or deposited in crystallographic data repositories.

The elucidation of a compound's crystal structure is contingent upon successful single-crystal X-ray diffraction analysis, which provides precise atomic coordinates. This foundational data is essential for identifying and quantifying the non-covalent interactions that dictate how molecules arrange themselves in a crystalline lattice. These interactions typically include halogen bonds (involving the bromine and chlorine atoms), hydrogen bonds, π-π stacking interactions between the aromatic rings, and various other van der Waals forces.

Without experimental data, any description of the supramolecular assembly of this compound would be purely speculative. The interplay between the different halogen substituents (F, Cl, Br) and the nitrile group would likely lead to a complex and unique packing arrangement, but the specifics of this arrangement remain undetermined.

Consequently, detailed research findings and data tables concerning the crystal packing of this compound cannot be provided at this time. Further investigation through experimental crystallographic studies would be required to generate the scientifically accurate information needed for this section.

Computational and Theoretical Investigations of 3 Chloro 2 Fluoro 6 Bromobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT methods are employed to calculate a molecule's properties by focusing on the electron density rather than the complex many-electron wave function. For substituted benzonitriles, DFT, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), has proven effective in predicting molecular properties that are in good agreement with experimental data. prensipjournals.comresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For 3-Chloro-2-fluoro-6-bromobenzonitrile, geometry optimization would predict key structural parameters.

Bond Lengths: The calculations would provide the distances between bonded atoms (e.g., C-C, C-H, C-CN, C-F, C-Cl, C-Br). The C-C bond lengths in the benzene (B151609) ring would be expected to be around 1.39 Å, with slight variations due to the influence of the different halogen and nitrile substituents.

Bond Angles: The angles between adjacent bonds (e.g., C-C-C, C-C-F, C-C-Cl) would be determined. In an unsubstituted benzene ring, these angles are 120°. The substituents in this compound would cause slight deviations from this ideal angle due to steric and electronic effects.

Dihedral Angles: These angles describe the orientation of different parts of the molecule with respect to each other and would confirm the planarity of the benzene ring.

These predicted parameters from DFT calculations on similar molecules have shown excellent correlation with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Predicted Structural Parameters for a Halogenated Benzonitrile (B105546) (Illustrative Example) This table illustrates the type of data obtained from geometry optimization. Data is representative and not specific to this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C1-C2) | Carbon-Carbon bond length in the ring | ~1.39 Å |

| r(C2-C(N)) | Bond length between ring and nitrile carbon | ~1.45 Å |

| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å |

| r(C-Cl) | Carbon-Chlorine bond length | ~1.74 Å |

| r(C-Br) | Carbon-Bromine bond length | ~1.90 Å |

| a(C-C-C) | Angle within the benzene ring | ~120° (with deviations) |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. spectroscopyonline.com The combination of FT-IR and Raman spectroscopy provides complementary information for a more complete vibrational characterization. spectroscopyonline.com

For this compound, with its 11 atoms, there would be 3N-6 = 27 fundamental vibrational modes. DFT calculations would predict the wavenumber (in cm⁻¹) and intensity of each mode.

C≡N Stretch: A very strong and characteristic nitrile stretching vibration is expected in the range of 2220-2240 cm⁻¹.

C-C Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending modes for the two aromatic C-H bonds would be predicted.

C-Halogen Stretching: The C-F, C-Cl, and C-Br stretching vibrations would be found at lower frequencies, typically in the range of 1300-400 cm⁻¹. The C-F stretch is generally at a higher frequency than C-Cl, which is higher than C-Br.

Theoretical spectra are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the calculation, leading to better agreement with experimental spectra. researchgate.net

Table 2: Illustrative Vibrational Mode Assignments for a Substituted Benzonitrile This table demonstrates how calculated vibrational frequencies are assigned to specific molecular motions. Wavenumbers are representative.

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| 2235 | 2230 | ν(C≡N) - Nitrile stretch |

| 1590 | 1585 | ν(C-C) - Aromatic ring stretch |

| 1280 | 1275 | ν(C-F) - Carbon-Fluorine stretch |

| 1150 | 1148 | β(C-H) - In-plane C-H bend |

| 780 | 775 | ν(C-Cl) - Carbon-Chlorine stretch |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates a more reactive molecule. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, charge distribution, and intramolecular interactions. researchgate.net It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.

Key insights from NBO analysis for this compound would include:

Natural Atomic Charges: Calculation of the charge on each atom, revealing the effects of the electronegative F, Cl, and N atoms.

Hybridization: Determination of the hybridization of atomic orbitals (e.g., sp² for ring carbons).

Intramolecular Interactions: The analysis quantifies the stabilization energy (E²) associated with charge transfer between orbitals. For example, it can highlight hyperconjugative interactions, such as the delocalization of lone pair electrons from the halogen atoms into the antibonding π* orbitals of the benzene ring. These interactions are crucial for understanding the molecule's electronic stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. dergipark.org.tr It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. nih.gov

The MEP map is color-coded:

Red: Regions of most negative potential, indicating electron-rich areas that are favorable for electrophilic attack. In this compound, these would be expected around the nitrogen atom of the nitrile group and potentially the fluorine atom due to their high electronegativity. youtube.com

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's charge distribution and reactivity hotspots. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To investigate the electronic absorption properties, such as those measured by UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculates the energies of electronic excitations from the ground state to various excited states.

This analysis for this compound would yield:

Excitation Energies and Wavelengths (λmax): The predicted wavelengths of maximum absorption.

Oscillator Strengths (f): A measure of the intensity of an electronic transition. Transitions with high oscillator strengths are more likely to be observed experimentally.

Nature of Transitions: Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π* transitions).

These calculations help interpret experimental UV-Vis spectra and provide a fundamental understanding of how the molecule interacts with light. chemrxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoro benzonitrile |

Prediction of UV-Vis Spectral Features

The prediction of ultraviolet-visible (UV-Vis) spectra through computational methods is a valuable tool for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for simulating UV-Vis spectra, providing insights into the relationship between a molecule's structure and its spectral properties.

A hypothetical TD-DFT calculation for this compound would involve optimizing the ground state geometry and then calculating the vertical excitation energies and oscillator strengths. The resulting data would indicate the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which are crucial for understanding the molecule's photophysical behavior. These calculations can be performed in both the gas phase and in various solvents to predict solvatochromic shifts.

Solvent Effects on Electronic Properties (e.g., PCM models)

The electronic properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a popular computational method for simulating these solvent effects by representing the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in different solvents, providing insights into solvatochromism and other solvent-dependent phenomena.

A pertinent example of this methodology is a study on 3-fluoro-, 3-chloro-, and 3-bromopyridine, which employed DFT with the B3LYP functional and the 6-311++G(d,p) basis set, incorporating the PCM to investigate solvent effects. The study calculated optimized molecular structures and thermochemical properties in various solvents, including benzene, toluene, chloroform, dichloromethane, ethanol, dimethylsulfoxide, and water. researchgate.net The results indicated that while bond lengths and angles were generally not dramatically altered by the solvent, the vibrational frequencies, particularly those involving the halogen atoms, showed noticeable shifts. researchgate.net

For this compound, a similar computational approach could be used to predict how its dipole moment, polarizability, and electronic absorption spectra would change in different solvent environments. The data table below illustrates the type of results that could be generated from such a study, showing the calculated dipole moments of 3-chloropyridine (B48278) in various solvents as an example.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) for 3-Chloropyridine |

|---|---|---|

| Vacuum | 1.00 | 2.06 |

| Benzene | 2.27 | 2.45 |

| Toluene | 2.38 | 2.47 |

| Chloroform | 4.71 | 2.71 |

| Dichloromethane | 8.93 | 2.88 |

| Ethanol | 24.85 | 3.02 |

| Dimethylsulfoxide | 46.83 | 3.07 |

| Water | 78.36 | 3.08 |

This table is based on data for a related compound, 3-chloropyridine, to illustrate the outputs of PCM calculations. researchgate.net

Quantum Chemical Topology and Non-Covalent Interaction Analysis

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are instrumental in identifying and characterizing weak interactions within and between molecules. These interactions play a crucial role in determining the supramolecular chemistry and crystal packing of compounds like this compound.

Intermolecular Hydrogen Bonding

The potential for this compound to participate in hydrogen bonding is an important aspect of its chemistry. The nitrile group (C≡N) can act as a hydrogen bond acceptor, while the aromatic hydrogens could potentially act as weak donors. The fluorine atom, being highly electronegative, can also serve as a hydrogen bond acceptor.

Studies on related systems have shown that the geometric constraints of a molecule can influence its ability to form hydrogen bonds. For instance, research has suggested that the geometry of the cyano group can sometimes impose restrictions on the formation of hydrogen bonds. While direct studies on this compound are lacking, QTAIM analysis would be the ideal tool to investigate potential C-H···N and C-H···F hydrogen bonds in its dimer or crystal lattice. This analysis would involve locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points to confirm the presence and characterize the strength of the hydrogen bonds.

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine and chlorine atoms are potential halogen bond donors. The electron-withdrawing nature of the nitrile and fluorine substituents would likely enhance the electrophilic character of the bromine and chlorine atoms, making them more prone to forming halogen bonds.

Theoretical studies on halogen bonding have demonstrated that density functional theory (DFT) methods, particularly those with high exact exchange or long-range corrections, are well-suited for describing these interactions. nih.gov The Non-Covalent Interaction (NCI) analysis is a powerful visualization tool that can reveal the presence and nature of halogen bonds and other van der Waals interactions through graphical plots of the reduced density gradient. nih.gov

A computational study on the halogen bond between various heteronuclear halogens and benzene revealed that these interactions are typically long-range and weak, similar in nature to hydrogen bonds. nih.gov For this compound, NCI analysis could be used to map the regions of weak interactions in its dimer, highlighting potential halogen bonds (e.g., C-Br···N, C-Cl···N) and π-stacking interactions between the aromatic rings. The strength of these interactions can be quantified by calculating the interaction energies, which typically range from -27 to -37 kJ/mol for halogen bonds with benzene. nih.gov

Advanced Computational Studies

Beyond the analysis of static properties and intermolecular interactions, computational chemistry can also be employed to model the dynamic processes of chemical reactions, providing valuable information on reaction mechanisms and energetics.

Reaction Mechanism and Energetics Modeling

Understanding the synthetic pathways to this compound and its subsequent reactivity can be greatly aided by computational modeling. DFT calculations are commonly used to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, which are key to understanding reaction kinetics and thermodynamics.

For example, the synthesis of benzonitriles from anilines via deaminative cyanation has been investigated using high-level computational methods such as coupled cluster with single, double, and perturbative triple excitations (CCSD(T)). acs.org Such studies can provide detailed mechanistic insights, for instance, by supporting a proposed oxylanion radical transfer (ORT) pathway. acs.org

A computational investigation into the synthesis of this compound could explore different synthetic routes, such as a Sandmeyer-type reaction, and calculate the energetics of each step. This would involve optimizing the geometries of all reactants, intermediates, transition states, and products and calculating their corresponding energies. The results would help in identifying the most plausible reaction mechanism and could guide the optimization of reaction conditions. The following table provides a hypothetical example of the kind of energetic data that could be obtained from such a study.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 | +20.5 |

| 5 | Products | -25.1 |

This table presents hypothetical relative energy values for a multi-step reaction to illustrate the output of reaction mechanism modeling.

Thermodynamic Property Calculations (Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry also allows for the prediction of key thermodynamic properties of a molecule, such as its enthalpy (H), entropy (S), and Gibbs free energy (G). These values are fundamental to understanding the stability and reactivity of this compound under various conditions.

Detailed Research Findings:

Specific published data on the calculated thermodynamic properties for this compound are not available in the reviewed scientific literature. The calculation of these properties typically involves frequency analysis performed after a geometry optimization of the molecule using methods like DFT or other ab initio techniques. From the vibrational frequencies, the zero-point vibrational energy (ZPVE), thermal energy, and entropic contributions can be determined, which are then used to calculate the enthalpy, entropy, and Gibbs free energy at a given temperature.

For similar halogenated aromatic compounds, these computational methods have been shown to provide reliable thermodynamic data. rsc.org The application of these established theoretical protocols would enable the determination of the thermodynamic profile of this compound.

The following table illustrates the format of the thermodynamic data that would be obtained from such calculations. The values presented are for illustrative purposes only.

Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K (Note: The values in this table are illustrative and not based on published computational results.)

| Thermodynamic Property | Predicted Value (DFT/B3LYP) | Predicted Value (HF) | Units |

| Enthalpy of Formation (ΔfH°) | Value | Value | kJ/mol |

| Standard Entropy (S°) | Value | Value | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔfG°) | Value | Value | kJ/mol |

| Zero-Point Vibrational Energy (ZPVE) | Value | Value | kJ/mol |

Applications of 3 Chloro 2 Fluoro 6 Bromobenzonitrile in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the nitrile group, coupled with the differential reactivity of the halogen atoms, positions 3-Chloro-2-fluoro-6-bromobenzonitrile as a valuable starting material for a variety of complex organic molecules. The bromo, chloro, and fluoro substituents offer distinct handles for sequential and site-selective transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Benzonitriles are established precursors for the synthesis of various nitrogenous ring systems.

Pyridines: While direct synthesis of pyridines from this compound is not extensively documented, the functional groups present suggest plausible synthetic routes. For instance, the nitrile group can undergo cycloaddition reactions or be transformed into an amine, which can then participate in condensation reactions to form a pyridine (B92270) ring. The synthesis of fluorinated pyridine derivatives is an active area of research, and building blocks like 3-fluoro-2-pyridinecarbonitrile are utilized in various synthetic transformations, including nucleophilic aromatic substitutions and cross-coupling reactions, to construct more complex pyridine-containing molecules. ossila.comsigmaaldrich.com

Benzimidazoles: Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid derivative or an aldehyde. nih.gov this compound could be a potential precursor through the transformation of its nitrile group into a suitable functional group that can react with an o-phenylenediamine. For example, hydrolysis of the nitrile to a carboxylic acid, followed by condensation, is a common strategy. The presence of fluorine in benzimidazole (B57391) structures has been shown to be advantageous in certain pharmaceutical applications. nih.govnih.gov

Tetrazines: 1,2,4,5-tetrazines are an important class of heterocycles, particularly for their application in bioorthogonal chemistry. The synthesis of tetrazines can be achieved from nitriles through a "Pinner-like" reaction with hydrazine. Although the direct use of this compound in tetrazine synthesis is not explicitly detailed in the available literature, the synthesis of other substituted tetrazines from corresponding benzonitriles is well-established. This suggests a high potential for this compound to serve as a precursor for novel, highly functionalized tetrazines for applications in areas like medical imaging and drug delivery. google.com

The presence of three different halogen atoms on the benzene (B151609) ring of this compound allows for selective functionalization through various cross-coupling reactions. The bromo and chloro substituents are particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. mdpi.comnih.govresearchgate.net This enables the introduction of a wide array of functional groups, including alkyl, aryl, and amino moieties, thereby creating multifunctional aromatic compounds. The nitrile group can also be readily converted into other functional groups like amines, carboxylic acids, and ketones, further expanding its synthetic utility. acs.org

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Potential Reacting Site | Introduced Functional Group | Catalyst/Reagents (Examples) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | -Br, -Cl | Aryl, Vinyl | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid |

| Stille Coupling | -Br, -Cl | Alkyl, Aryl, Vinyl | Pd(PPh₃)₄, Organostannane |

| Buchwald-Hartwig Amination | -Br, -Cl | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu |

| Sonogashira Coupling | -Br, -Cl | Alkynyl | Pd(PPh₃)₂Cl₂, CuI, Amine base |

Role in Drug Discovery and Agrochemical Research (as a Synthetic Intermediate)

Halogenated organic compounds, particularly those containing fluorine, play a significant role in the design of modern pharmaceuticals and agrochemicals. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.comnumberanalytics.com The nitrile group is also a key pharmacophore in many drugs, acting as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.govresearchgate.net

This compound, as a highly functionalized building block, is a promising intermediate for the synthesis of novel bioactive molecules. Its potential lies in its ability to be elaborated into a diverse range of structures. For instance, the benzonitrile (B105546) moiety is a key component in drugs like anastrozole (B1683761) and letrozole. nih.gov The ability to perform selective cross-coupling reactions on the halogenated positions provides a pathway to generate libraries of compounds for screening in drug discovery and agrochemical research programs. Benzonitriles are known to be crucial in the production of dyes, agrochemicals, and pharmaceuticals. acs.org

Development of Novel Materials and Functional Polymers

The unique electronic and structural features of this compound make it an interesting candidate for the development of new materials with tailored properties.

Fluorinated and halogenated aromatic compounds are of great interest in the field of organic electronics. researchgate.netresearchgate.net The incorporation of fluorine atoms can lower the energy levels of the HOMO and LUMO, which is beneficial for electron-transporting materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.com Benzonitrile derivatives have been used as electron-transporting host materials in blue thermally activated delayed fluorescent (TADF) OLEDs. rsc.org The multiple halogen substituents on this compound offer handles for polymerization or for attachment to a polymer backbone, potentially leading to the creation of novel fluorinated polymers with desirable electronic properties. nih.govmdpi.com

Supramolecular chemistry involves the study of non-covalent interactions that govern the self-assembly of molecules into well-defined, higher-order structures. rsc.org Halogen bonding and π-π stacking are important interactions in the design of supramolecular assemblies. dntb.gov.uanih.govnih.gov The presence of bromo, chloro, and fluoro atoms, along with the aromatic ring in this compound, suggests its potential to participate in these types of interactions. The cyano group can also engage in specific interactions, such as cyano-halogen interactions, which can influence crystal packing. acs.org The study of the self-assembly of such halogenated molecules can provide insights into the design of new crystalline materials and molecular devices. dntb.gov.ua

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of polyhalogenated and electronically complex molecules like 3-Chloro-2-fluoro-6-bromobenzonitrile often requires sophisticated catalytic methods to achieve high yields and selectivity. Future research will likely focus on moving beyond traditional synthetic routes to more elegant and efficient catalytic strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are highly applicable to the synthesis of polysubstituted aromatic compounds. researchgate.netmdpi.commdpi.com Research in this area could explore the sequential and highly regioselective introduction of the nitrile and various halogen substituents onto a benzene (B151609) ring. thieme-connect.de For instance, a potential strategy could involve the palladium-catalyzed cyanation of a polyhalogenated precursor. The development of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could enhance catalyst activity and stability, enabling the synthesis to proceed under milder conditions and with lower catalyst loadings. researchgate.net

Another promising avenue is the application of C-H functionalization. nih.govumich.edursc.orgnih.gov This approach allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and step-efficient synthesis. A nitrile-directing group could be employed to selectively introduce the bromine or chlorine atom at the desired position on a fluorinated benzonitrile (B105546) precursor. nih.gov

Furthermore, the emergence of photoredox catalysis opens up new possibilities for the synthesis of complex halogenated aromatics. nih.govnih.govrsc.orgmdpi.com Visible-light-mediated reactions can often proceed under very mild conditions and can be used to forge challenging bonds. Research could focus on developing photocatalytic methods for the introduction of the fluoro, chloro, or bromo substituents onto a benzonitrile scaffold. nih.govnih.govrsc.org

A comparative overview of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established reliability. researchgate.netmdpi.com | Development of new ligands for improved selectivity and activity with polyhalogenated substrates. researchgate.net |

| C-H Functionalization | Increased atom and step economy, reduced pre-functionalization. nih.govrsc.org | Design of effective directing groups for precise regiocontrol in polyhalogenated systems. nih.gov |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. nih.govrsc.org | Exploration of novel photocatalysts and reaction conditions for selective halogenation and cyanation. mdpi.com |

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is crucial. The development and application of advanced spectroscopic probes for real-time, in-situ reaction monitoring can provide invaluable insights.

For a complex, multi-step synthesis, these techniques can help identify rate-determining steps and detect transient, potentially unstable intermediates that might be missed by traditional offline analysis. thieme-connect.denih.gov The insights gained from such studies can be instrumental in refining the synthetic route to this compound, leading to a more robust and efficient process.

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity Studies

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. nih.govnih.govrsc.orgmdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.neteurekaselect.com For a molecule like this compound, these computational tools can be leveraged in several ways.

Furthermore, machine learning models can be trained to predict reaction outcomes with a high degree of accuracy. rsc.orgmdpi.comresearchgate.neteurekaselect.com By inputting the structure of the reactants and the proposed reaction conditions, these models can predict the likely yield of the desired product and the formation of any byproducts. This predictive capability can help researchers to prioritize the most promising synthetic routes for experimental validation, thereby accelerating the discovery process. The combination of predictive technology and machine learning with established chemical knowledge can lead to better reaction outcomes and a more streamlined synthesis of complex molecules. rsc.orgmdpi.com

Investigation of Sustainable Synthesis Routes and Waste Reduction Strategies

In line with the principles of green chemistry, future research on the synthesis of this compound should prioritize the development of sustainable and environmentally benign processes. rsc.orgnih.govresearchgate.netnih.govlibretexts.org

A key focus will be on minimizing waste generation. The pharmaceutical industry, for example, is known for its high E-factors (the ratio of the mass of waste to the mass of product), largely due to the extensive use of solvents. Research into solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. researchgate.netnih.govlibretexts.org

The use of catalytic reagents instead of stoichiometric ones is another cornerstone of green chemistry. As discussed in section 7.1, the development of highly efficient and recyclable catalysts will be crucial in minimizing waste.

Furthermore, exploring alternative energy sources for promoting the reaction, such as microwave irradiation or sonication, could lead to shorter reaction times and reduced energy consumption. The development of a truly sustainable synthesis of this compound will require a holistic approach that considers all aspects of the process, from the choice of starting materials to the final purification steps. The ultimate goal is to design a process that is not only efficient and cost-effective but also has a minimal environmental footprint.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2-fluoro-6-bromobenzonitrile, and how can regioselectivity challenges be addressed?

- Methodological Answer :

- Synthesis via Halogen Exchange : Use halogen-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) with precursors like 2-fluoro-3-chlorobenzonitrile, substituting bromine at the 6-position using catalytic CuI/ligand systems. Evidence from similar compounds (e.g., 2-bromo-6-fluorobenzonitrile in ) suggests bromination via electrophilic substitution under controlled temperatures (0–5°C) minimizes side reactions .

- Regioselectivity Control : Employ directing groups (e.g., nitrile) to guide halogen placement. Computational modeling (DFT) can predict activation barriers for competing reaction pathways .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization).

- Spectroscopic Confirmation :

- NMR : Compare and NMR shifts with structurally analogous compounds (e.g., 4-bromo-2-chlorobenzonitrile in ).

- IR Spectroscopy : Validate nitrile (C≡N) stretch at ~2230 cm and halogen-specific vibrations (e.g., C-Br at ~550 cm) using reference data from .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Store in amber vials at 0–4°C under inert gas (argon) to prevent hydrolysis of the nitrile group. Stability studies on related brominated benzonitriles (e.g., ) indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- Steric Effects : The ortho-fluorine and meta-chlorine substituents create steric hindrance, reducing catalytic turnover in Pd-mediated couplings. Use bulky ligands (e.g., XPhos) to mitigate this .

- Electronic Effects : Electron-withdrawing groups (F, Cl, Br) lower the LUMO energy, enhancing electrophilicity. Cyclic voltammetry (CV) can quantify redox potentials for reaction optimization .

Q. How can contradictions in crystallographic data for halogenated benzonitriles be resolved?

- Methodological Answer :

- Data Reconciliation : Compare experimental XRD results (e.g., SHELX-refined structures in ) with computational models (Mercury Software). For example, discrepancies in bond angles >2° may indicate crystal packing effects rather than electronic distortions .

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping diffraction patterns, common in halogen-rich crystals .

Q. What computational tools are effective for predicting the spectroscopic properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts NMR chemical shifts within 5% error of experimental values.

- IR Frequency Mapping : Compare computed vibrational modes (e.g., C≡N stretch) with experimental data from NIST’s IR library () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.